3-methyl-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-benzofuran-4-ol is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . When used in a fragrance formulation, this ingredient provides a powerful and complex leathery note with a natural leather feel .
Synthesis Analysis
Benzofuran and its derivatives are synthesized using various methods. One method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of 3-methyl-1-benzofuran-4-ol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular weight of this compound is 132.1592 .Chemical Reactions Analysis
Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methyl-1-benzofuran-4-ol include a molecular weight of 132.1592 . The compound is a liquid at room temperature .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 3-methyl-1-benzofuran-4-ol, have shown potential anticancer activity . They have been used to design novel therapies with enhanced efficacy compared to conventional treatments . For example, benzofuran derivatives were tested against human breast cancer (MCF-7) cells .
Antibacterial Properties
Benzofuran compounds, including 3-methyl-1-benzofuran-4-ol, have demonstrated strong antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Antioxidative Properties
Benzofuran derivatives are known to possess antioxidative properties . This means they can potentially be used in treatments that require the neutralization of harmful free radicals .
Antiviral Applications
Benzofuran compounds have shown strong antiviral activities . For instance, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .
Anti-Inflammatory Activity
Phthalans, which are referred to as 1,3-dihydrobenzofurans, exhibit anti-inflammatory activities . As 3-methyl-1-benzofuran-4-ol is a type of benzofuran, it may also possess similar properties .
Antidepressive Properties
Phthalans, including 3-methyl-1-benzofuran-4-ol, have shown antidepressive activities . This suggests potential applications in the treatment of mood disorders .
Safety and Hazards
Future Directions
Benzofuran derivatives, including 3-methyl-1-benzofuran-4-ol, have shown potential in various fields of medicine due to their wide range of biological and pharmacological applications . Many of these compounds are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
3-Methyl-1-Benzofuran-4-ol, a derivative of benzofuran, has been found to exhibit significant biological activities . The primary targets of this compound are likely to be microbial cells, as benzofuran derivatives have been shown to possess antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes in the target cells . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to interfere with the normal functioning of microbial cells, leading to their death
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Action Environment
The action of 3-Methyl-1-Benzofuran-4-ol can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature
properties
IUPAC Name |
3-methyl-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAZQMQTCPVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylbenzofuran |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.